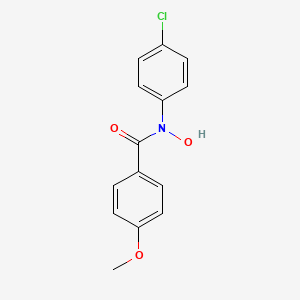![molecular formula C20H13N7 B14690778 [(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile CAS No. 30842-84-3](/img/structure/B14690778.png)
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile is a complex organic compound with the chemical formula C₂₀H₁₃N₇. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazene functional group (N=N) within their molecular structure. Azo compounds are known for their chromophoric properties, making them useful in various applications, particularly in the field of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and a coupling component, which in this case is 8-hydroxyquinoline. The reaction is usually performed in a basic medium to facilitate the formation of the azo bond. The diazonium salt is prepared by diazotizing an aromatic amine with nitrous acid, followed by coupling with 8-hydroxyquinoline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the azo group can lead to the formation of hydrazo compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic media.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrazo compounds, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of [(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to antibacterial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .
類似化合物との比較
Similar Compounds
[(E)-(Phenyldiazenyl)phenyl]acetonitrile: Similar in structure but with phenyl groups instead of quinoline.
[(E)-(Quinolin-8-yl)diazenyl]benzene: Contains a benzene ring instead of the hydrazinylidene group.
Uniqueness
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile is unique due to the presence of both quinoline and hydrazinylidene groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
30842-84-3 |
|---|---|
分子式 |
C20H13N7 |
分子量 |
351.4 g/mol |
IUPAC名 |
1-cyano-N'-(quinolin-8-ylamino)-N-quinolin-8-yliminomethanimidamide |
InChI |
InChI=1S/C20H13N7/c21-13-18(26-24-16-9-1-5-14-7-3-11-22-19(14)16)27-25-17-10-2-6-15-8-4-12-23-20(15)17/h1-12,24H |
InChIキー |
FGJZQQLBIYYDAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NN=C(C#N)N=NC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


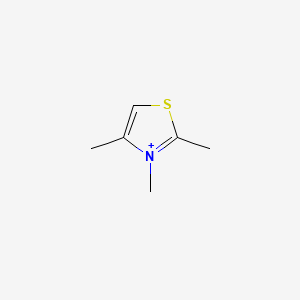
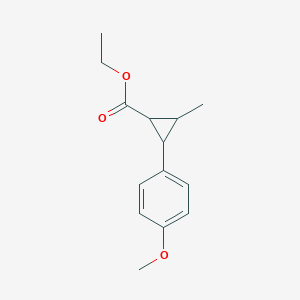
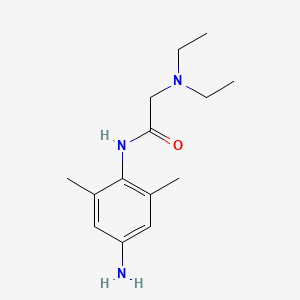
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)



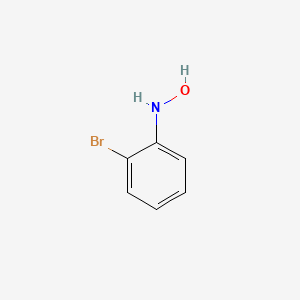

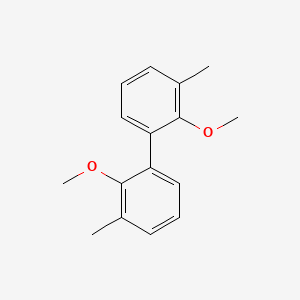
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
